molecular formula C19H23BrN2O3S B11556343 N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide

N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide

Cat. No.: B11556343
M. Wt: 439.4 g/mol
InChI Key: YJQKFYQHISYWNO-FYJGNVAPSA-N
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Description

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide typically involves a multi-step process. One common method includes the condensation reaction between 5-bromothiophene-2-carbaldehyde and 2-[4-(pentyloxy)phenoxy]propanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide; often conducted in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism by which N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, leading to various biological responses. The bromothiophene moiety may play a crucial role in its activity, potentially involving interactions with cellular components and modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-Bromo-5-methoxyphenyl)methylene]-2-[4-(pentyloxy)phenoxy]propanehydrazide
  • 2-[(E)-[(5-bromothiophen-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile
  • 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole

Uniqueness

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H23BrN2O3S

Molecular Weight

439.4 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-(4-pentoxyphenoxy)propanamide

InChI

InChI=1S/C19H23BrN2O3S/c1-3-4-5-12-24-15-6-8-16(9-7-15)25-14(2)19(23)22-21-13-17-10-11-18(20)26-17/h6-11,13-14H,3-5,12H2,1-2H3,(H,22,23)/b21-13+

InChI Key

YJQKFYQHISYWNO-FYJGNVAPSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)OC(C)C(=O)N/N=C/C2=CC=C(S2)Br

Canonical SMILES

CCCCCOC1=CC=C(C=C1)OC(C)C(=O)NN=CC2=CC=C(S2)Br

Origin of Product

United States

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